7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Description
7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cannabinoid Type 2 Receptor (CB2R) . The CB2R is a part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The compound interacts with the CB2R either as an agonist or as an inverse agonist/antagonist . This means it can either activate the receptor to produce a physiological response or block the receptor and prevent it from being activated .
Pharmacokinetics
It’s worth noting that the compound’s solubility could be influenced by its tautomeric equilibrium, which results in the formation of a strong intramolecular hydrogen bonding network .
Result of Action
The molecular and cellular effects of this compound’s action depend on whether it acts as an agonist or antagonist at the CB2R. As an agonist, it could potentially alleviate pain and reduce inflammation by activating the CB2R . As an antagonist, it could potentially block the effects of endogenous cannabinoids, leading to different physiological outcomes .
Action Environment
Factors such as ph could potentially affect the compound’s solubility and therefore its bioavailability .
Properties
IUPAC Name |
7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-22-10-4-2-9(3-5-10)8-17-15(20)12-13(19)14-11(6-7-23-14)18-16(12)21/h2-7H,8H2,1H3,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMNZBKSJYAHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.